
Tetradecyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimyristyl disulfide is an organic compound characterized by the presence of two myristyl groups (tetradecyl groups) linked by a disulfide bond. This compound is part of the broader class of disulfides, which are known for their sulfur-sulfur bonds. Disulfides play a crucial role in various biological and chemical processes, particularly in the stabilization of protein structures through disulfide bridges.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimyristyl disulfide can be synthesized through the oxidation of myristyl thiol (tetradecyl thiol). One common method involves the use of mild oxidizing agents such as hydrogen peroxide or iodine in an organic solvent like dichloromethane. The reaction typically proceeds at room temperature, yielding dimyristyl disulfide as the primary product.
Industrial Production Methods: In an industrial setting, the synthesis of dimyristyl disulfide may involve the use of more scalable and efficient methods. One such method includes the reaction of myristyl chloride with sodium disulfide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This method allows for the production of dimyristyl disulfide in larger quantities with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dimyristyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced to yield two myristyl thiol molecules using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Myristyl thiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
Applications De Recherche Scientifique
Dimyristyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other disulfide-containing compounds.
Biology: Plays a role in the study of protein folding and stabilization due to its ability to form disulfide bridges.
Medicine: Investigated for its potential use in drug delivery systems, where disulfide bonds can be cleaved under reductive conditions within the body.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of dimyristyl disulfide primarily involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds are crucial for maintaining the structural integrity of proteins. Dimyristyl disulfide can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize protein structures. This interaction is essential in various cellular processes, including protein folding and signal transduction.
Comparaison Avec Des Composés Similaires
Dioctyl disulfide: Similar in structure but with shorter alkyl chains.
Didecyl disulfide: Another disulfide with different alkyl chain lengths.
Dioctadecyl disulfide: Contains longer alkyl chains compared to dimyristyl disulfide.
Uniqueness: Dimyristyl disulfide is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The length of the myristyl groups influences the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
5348-83-4 |
|---|---|
Formule moléculaire |
C28H58S2 |
Poids moléculaire |
458.9 g/mol |
Nom IUPAC |
1-(tetradecyldisulfanyl)tetradecane |
InChI |
InChI=1S/C28H58S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clé InChI |
PVHFXVCJLSWJAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCSSCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


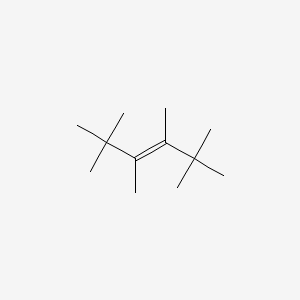
![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)


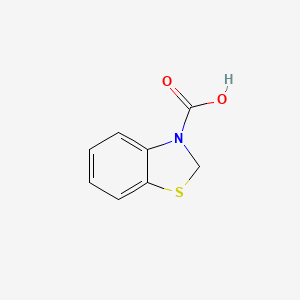
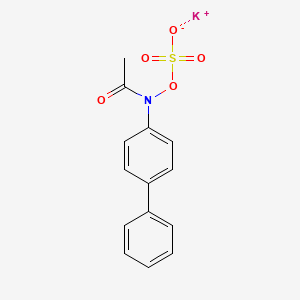
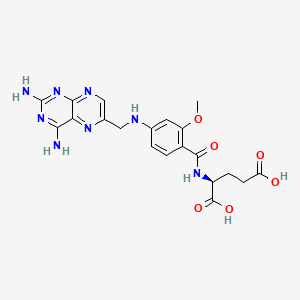
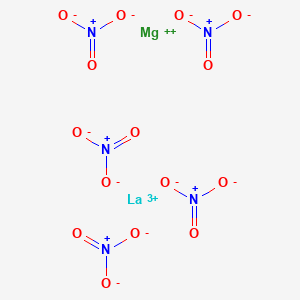
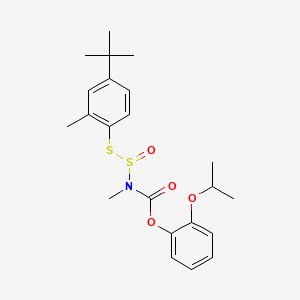
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)


